(3R,3aR,5aR,9aR,9bR)-3-[(2S,5R)-5-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-2-methyloxolan-2-yl]-3a,6,6,9a-tetramethyl-2,3,4,5,5a,8,9,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one
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Overview
Description
(3R,3aR,5aR,9aR,9bR)-3-[(2S,5R)-5-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-2-methyloxolan-2-yl]-3a,6,6,9a-tetramethyl-2,3,4,5,5a,8,9,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one is a unique plant natural product, specifically a 3-keto tricarbocyclic triterpenoid, isolated from the gum exudates of the trunk of Ailanthus malabarica . It is notable for its unusual structure, which includes a 3-keto group and a side chain containing a tetrahydrofuran group . The structure and stereochemistry of malabaricol were confirmed through various chemical reactions and spectral data .
Preparation Methods
Synthetic Routes and Reaction Conditions
(3R,3aR,5aR,9aR,9bR)-3-[(2S,5R)-5-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-2-methyloxolan-2-yl]-3a,6,6,9a-tetramethyl-2,3,4,5,5a,8,9,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one can be synthesized through the nonenzymatic cyclization of squalene-2,3-epoxide using stannic chloride . Another method involves the cyclization of squalene-2,3-epoxide by picric acid, leading to the synthesis of D,L-malabaricanediol, which reveals the stereochemical positions at specific carbon atoms .
Industrial Production Methods
While specific industrial production methods for malabaricol are not extensively documented, the synthesis generally involves the cyclization of squalene derivatives under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
(3R,3aR,5aR,9aR,9bR)-3-[(2S,5R)-5-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-2-methyloxolan-2-yl]-3a,6,6,9a-tetramethyl-2,3,4,5,5a,8,9,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in malabaricol.
Substitution: This compound reacts with aromatic aldehydes under alkaline conditions to form 2-arylidene analogs.
Common Reagents and Conditions
Aromatic Aldehydes: Used in substitution reactions under alkaline conditions.
Stannic Chloride: Used in the cyclization of squalene-2,3-epoxide.
Picric Acid: Another reagent used for cyclization reactions.
Major Products Formed
2-Arylidene Analogs: Formed from reactions with aromatic aldehydes.
D,L-Malabaricanediol: Formed through cyclization reactions.
Scientific Research Applications
(3R,3aR,5aR,9aR,9bR)-3-[(2S,5R)-5-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-2-methyloxolan-2-yl]-3a,6,6,9a-tetramethyl-2,3,4,5,5a,8,9,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one has several scientific research applications:
Mechanism of Action
The mechanism of action of malabaricol involves its interaction with specific molecular targets and pathways. It exhibits cytotoxic activity by interfering with cellular processes in cancer cells . The exact molecular targets and pathways are still under investigation, but its unique structure plays a crucial role in its biological activity .
Comparison with Similar Compounds
These compounds share a similar tricyclic core structure but differ in the stereochemistry of their core fragments . Some similar compounds include:
Isomalabaricanes: Differ in the stereochemistry of their tricyclic core fragments.
Other Triterpenoids: Such as lanostanes and steroids, which have different core structures and biological activities.
(3R,3aR,5aR,9aR,9bR)-3-[(2S,5R)-5-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-2-methyloxolan-2-yl]-3a,6,6,9a-tetramethyl-2,3,4,5,5a,8,9,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one stands out due to its unique 3-keto group and tetrahydrofuran side chain, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
18456-09-2 |
---|---|
Molecular Formula |
C30H50O3 |
Molecular Weight |
458.727 |
IUPAC Name |
(3R,3aR,5aR,9aR,9bR)-3-[(2S,5R)-5-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-2-methyloxolan-2-yl]-3a,6,6,9a-tetramethyl-2,3,4,5,5a,8,9,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one |
InChI |
InChI=1S/C30H50O3/c1-20(2)10-9-16-29(7,32)25-15-19-30(8,33-25)23-12-11-22-27(5)18-14-24(31)26(3,4)21(27)13-17-28(22,23)6/h10,21-23,25,32H,9,11-19H2,1-8H3/t21-,22+,23+,25+,27-,28+,29-,30-/m0/s1 |
InChI Key |
PCKPKTPZLJKCLF-JSJQDBENSA-N |
SMILES |
CC(=CCCC(C)(C1CCC(O1)(C)C2CCC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)O)C |
Origin of Product |
United States |
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